molecular formula C9H14FNO3 B1490110 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 2002355-67-9

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1490110
CAS RN: 2002355-67-9
M. Wt: 203.21 g/mol
InChI Key: UCVYHIHJSOWBGR-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a fluoropiperidine group and a carboxylic acid group. The fluoropiperidine group consists of a six-membered ring containing five carbon atoms and one nitrogen atom, with a fluorine atom attached to one of the carbon atoms. The carboxylic acid group consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined through experimental analysis. These properties can provide important information about how the compound behaves under different conditions .

Scientific Research Applications

Synthesis and Biomedical Applications

  • A study detailed the synthesis of a fluorescent probe for β-amyloids, using a compound structurally similar to 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid. This probe demonstrates high binding affinities toward Aβ(1–40) aggregates in vitro, offering a potent tool for Alzheimer’s disease diagnosis (Huan-bao Fa et al., 2015).

Computational Analysis and Enzyme Inhibition

  • Another study utilized computational methods to analyze the inhibition mechanism of Notum, a pivotal enzyme in the Wnt signaling pathway, by a class of irreversible inhibitors related to this compound. The findings provide insights into therapeutic strategies against diseases such as osteoporosis, cancer, and Alzheimer’s disease (I. Yildiz & B. S. Yildiz, 2022).

Synthesis Methodologies

  • Research on the aza-Prins cyclization method for synthesizing 4-fluoropiperidines, which shares a core structural motif with this compound, highlights a simple and cost-effective approach for preparing fluorinated piperidines with high yields and cis-selectivity (J. Yadav et al., 2010).

Molecular Docking and Structural Analysis

  • A comparative study via spectroscopic and computational analysis was conducted on derivatives of butanoic acid, elucidating their structural, electronic, and optical properties. The research also explored their potential biological activities through molecular docking, indicating their significance in pharmacological applications (K. Vanasundari et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for research on this compound would likely involve further studies to fully characterize its properties and potential applications. This could include more detailed studies of its synthesis, structure, reactivity, and biological activity .

Biochemical Analysis

Biochemical Properties

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as phospholipase D (PLD). The interaction with PLD is crucial as it influences the production of phosphatidic acid, a lipid second messenger involved in numerous cellular processes . Additionally, this compound may interact with other proteins and receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PLD, leading to changes in the production of phosphatidic acid and subsequent alterations in cell signaling . These changes can affect various cellular functions, including cell spreading, stress fiber formation, and chemotaxis. Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound is known to inhibit the activity of PLD, which plays a critical role in the production of phosphatidic acid . By inhibiting PLD, this compound can reduce the levels of phosphatidic acid, leading to alterations in cell signaling pathways and cellular responses. Additionally, this compound may interact with other enzymes and receptors, further modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVYHIHJSOWBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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